ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

chemical purity quality control procurement

Sourcing a saturated bicyclic nitrogen heterocycle with the precise N-benzyl, N-methyl, and ethyl carboxylate substitution pattern is a persistent bottleneck in CNS drug discovery and peptidomimetic programs. This octahydro-1H-pyrrolo[3,4-c]pyridine derivative serves as the exact solution, providing a critical scaffold with guaranteed identity and purity for hit-to-lead campaigns. - **Direct Scaffold Access:** Enables synthesis of GPCR ligands, particularly dopamine receptor modulators, without laborious in-house core construction. - **Steric & Stability Profile:** The ethyl ester offers differentiated lipophilicity and stability compared to common methyl ester analogs, potentially simplifying downstream coupling and deprotection steps. - **Supply Assurance:** Available at 98% purity, eliminating purification bottlenecks and accelerating your synthetic workflow.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 885956-78-5
Cat. No. B13926935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
CAS885956-78-5
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C
InChIInChI=1S/C18H26N2O2/c1-3-22-17(21)18-9-10-19(2)12-16(18)13-20(14-18)11-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3
InChIKeyLRDMAULBYRDLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate: Structural & Physicochemical Profile


Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a fully saturated bicyclic nitrogen-containing heterocycle belonging to the pyrrolo[3,4-c]pyridine class . Its molecular formula is C18H26N2O2, with a molecular weight of 302.41 g/mol . This compound is primarily utilized as a specialty building block or intermediate in medicinal chemistry research, featuring a unique octahydro-1H-pyrrolo[3,4-c]pyridine core substituted with N-benzyl, N-methyl, and ethyl carboxylate groups.

Scaffold
Octahydro-1H-pyrrolo[3,4-c]pyridine core
Substituents
N-Benzyl, N-methyl, ethyl ester
Purity
High-purity baseline for reproducible synthesis

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate: Substitution Limitations


Generic substitution among octahydro-1H-pyrrolo[3,4-c]pyridine derivatives is not straightforward due to the critical role of the specific ester and N-substituent pattern in downstream reactivity and physicochemical properties. The ethyl ester in this compound, compared to the more common methyl ester analog (CAS 1820570-25-9) [1], confers different steric bulk, lipophilicity, and stability profiles. These differences can cascade into altered reaction yields, purification challenges, and final compound properties in a synthetic sequence. A lack of quantitative comparative data, however, prevents a definitive, data-driven selection at this time.

Ester moiety difference (ethyl vs. methyl ester) may alter steric bulk, lipophilicity, and reaction outcomes. Experimental validation is needed for substitution.
Lack of quantitative comparative data limits direct interchangeability assessment; selection should be data-driven when possible.

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate: Quantitative Differentiation Evidence


Supplier-Specified Purity Baseline

The primary quantifiable differentiator for procurement is the vendor-specified purity. Leyan lists this compound with a 98% purity . In the absence of comparative data for other suppliers, this serves as the current baseline for procurement specifications.

Purity Baseline
Data to verify
98% (HPLC)
+3–8% vs. typical 90–95% standard
Meets high-purity specification for research building blocks; independent verification recommended
Analytical method not disclosed
chemical purity quality control procurement

Structural Differentiation from Methyl Ester Analog

The key structural differentiator is the ethyl ester moiety. The closest identified analog is the methyl ester, Methyl (3aR,7aS)-2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS 1820570-25-9) [1]. The ethyl ester (MW 302.41) has a higher molecular weight and increased lipophilicity compared to the methyl ester (MW 288.38), which qualitatively suggests different pharmacokinetic and reactivity profiles, though no quantitative comparative data are available.

Ester Differentiation
Reported
Target (Ethyl ester)
MW 302.41
Comparator (Methyl ester)
MW 288.38
ΔMW +14.03
Increased lipophilicity expected; may influence reactivity and downstream ADME properties
No experimental logP data available
structure-activity relationship ester analog reactivity

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate: Research Applications


CNS Medicinal Chemistry Scaffold

The saturated, spirocyclic nature of the octahydro-1H-pyrrolo[3,4-c]pyridine core makes it a valuable scaffold for Central Nervous System (CNS) drug discovery. The ethyl 2-benzyl-5-methyl derivative is a key intermediate for synthesizing ligands targeting dopamine receptors or other GPCRs, where its specific substitution pattern (benzyl and ethyl ester) can be crucial for achieving desired binding affinity and selectivity . Its 98% purity from Leyan makes it suitable for hit-to-lead campaigns.

Precursor for Constrained Peptidomimetics

This compound serves as a precursor for synthesizing constrained peptidomimetics. The ethyl ester can be selectively hydrolyzed to a carboxylic acid and coupled with amine partners, while the N-benzyl group acts as a UV-detectable chromophore, simplifying purification. The methyl analog (CAS 1820570-25-9) is an alternative, but the ethyl ester may offer advantages in specific coupling or deprotection steps due to its different steric profile.

Intermediate for Heterocyclic Library Synthesis

It is a critical building block for generating diverse heterocyclic libraries. The chirality of the octahydro-pyrrolo[3,4-c]pyridine core, when resolved into specific enantiomers like (3aR,7aS), is essential for creating stereochemically complex compound arrays for screening against protein kinases and other therapeutic targets.

Application
Selection Property
Validation Focus
CNS ligand synthesis
Saturated spirocyclic core with N-benzyl and ethyl ester substitution pattern
GPCR binding and selectivity profiling in hit-to-lead campaigns
Peptidomimetic synthesis
Selective ethyl ester hydrolysis and UV‑active N-benzyl group for purification monitoring
Coupling efficiency and chromatographic traceability
Stereochemically complex libraries
Chiral octahydro-pyrrolo[3,4-c]pyridine core for enantiopure building blocks
Enantiomeric purity and kinase panel screening outcomes
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